(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Chiral resolution Enantioselective synthesis Absolute configuration

Procuring the wrong pyridylethanolamine enantiomer or salt form compromises stereochemical fidelity and reaction outcomes. This (S)-configured β-amino alcohol is a validated building block for chiral ligands and medicinal chemistry intermediates. - **Key differentiation:** Single (S)-stereocenter (not interchangeable with (R)-form); 2-methoxy-4-pyridyl regiochemistry distinct from des-methoxy or isomeric analogs. - **Form options:** Free base (LogP ~0.08) or dihydrochloride salt (CAS 1640848-91-4) for ambient logistics. - **Supply:** 97-98% purity; eliminates 2-4 weeks of in-house chiral resolution.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12103868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(CO)N
InChIInChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3
InChIKeyAHCHLOHTGRFVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol: Chiral Building Block for Enantioselective Synthesis


(2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS 1270527-95-1) is a chiral β-amino alcohol featuring a 2-methoxypyridin-4-yl substituent . It belongs to the class of pyridylethanolamines and is primarily employed as a stereochemically defined intermediate in medicinal chemistry and asymmetric synthesis . The compound is commercially available as both the free base (molecular weight 168.19 g/mol, C₈H₁₂N₂O₂) and the dihydrochloride salt (CAS 1640848-91-4, molecular weight 241.11 g/mol, C₈H₁₄Cl₂N₂O₂) [1]. Its defining feature is the single (S)-configured stereocenter at the β-carbon, which mandates precise enantiomeric specification during procurement to ensure downstream stereochemical fidelity .

Why Generic Substitution Fails: Enantiomer, Salt Form, and Regioisomer Risks


Simple in-class substitution fails for this compound because three independent structural variables—stereochemistry, salt stoichiometry, and pyridine substitution pattern—each carry the potential to alter downstream synthetic efficiency, biological target engagement, or analytical reproducibility. The (S)-enantiomer is not interchangeable with its (R)-counterpart, as chiral auxiliaries and enantioselective catalysts demand specific absolute configuration . The free base and dihydrochloride salt differ in molecular weight, solubility, hygroscopicity, and amine nucleophilicity, directly affecting reaction stoichiometry and purification protocols . Furthermore, the 2-methoxy-4-pyridyl regiochemistry distinguishes this scaffold from the isomeric 2-amino-1-(2-methoxy-4-pyridyl)ethanol and from des-methoxy pyridylethanolamines, each of which presents a different hydrogen-bonding and steric profile that can redirect molecular recognition . These distinctions are quantified in the evidence guide below.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Identity: (S) vs. (R) Configuration

The (2S)-configured β-amino alcohol carries the opposite absolute configuration to its (2R)-enantiomer (CAS 1213526-34-1 free base; dihydrochloride CAS 1640848-93-6) . In commercial catalogues, both enantiomers are offered at comparable nominal purity (97%) but exhibit different pricing, with the (S)-dihydrochloride priced at a premium over the (R)-dihydrochloride on a per-mg basis [1][2].

Chiral resolution Enantioselective synthesis Absolute configuration

Salt Form: Free Base vs. Dihydrochloride Profile

The free base (CAS 1212979-27-5) and the dihydrochloride salt (CAS 1640848-91-4) of the (S)-enantiomer exhibit markedly different computed physicochemical properties that govern their handling and reactivity [1]. The free base has a predicted LogP of 0.0823 and a topological polar surface area (TPSA) of 68.37 Ų, indicating moderate hydrophilicity . The dihydrochloride salt, by contrast, adds two equivalents of HCl, increasing the molecular weight from 168.19 to 241.11 g/mol and adding four hydrogen-bond donors, which substantially increases aqueous solubility and alters the compound's nucleophilic reactivity profile [1].

Salt selection Solubility LogP TPSA Formulation

Regiochemical Specificity: β-Amino vs. α-Amino Scaffold

The target compound bears the amino group at the β-position relative to the pyridine ring (2-amino-2-(pyridin-4-yl)ethanol scaffold), whereas the regioisomer 2-amino-1-(2-methoxy-4-pyridyl)ethanol (CAS 764708-24-9) places the amino group at the α-position . This positional shift alters the distance between the basic amine and the pyridyl nitrogen, modifying the chelation geometry and the compound's utility as a chiral ligand or metal-coordinating building block. While direct comparative bioactivity data are absent from the open literature for these specific regioisomers, class-level SAR studies on pyridylethanolamines demonstrate that β-amino alcohols exhibit distinct pharmacological profiles from α-amino alcohols in adrenergic receptor modulation [1].

Regioisomer Structure-activity relationship Positional isomer

Methoxy Substituent Effect on Lipophilicity and PSA

The 2-methoxy group on the pyridine ring differentiates this compound from the simpler 2-amino-2-(pyridin-4-yl)ethanol scaffold (dihydrochloride CAS 1220039-63-3) . The methoxy substituent adds one hydrogen-bond acceptor, increases the topological polar surface area, and modulates the logP. While a direct head-to-head measurement of logP for the des-methoxy analog is not available in public repositories, the computed consensus LogP of the target compound's parent free base is predicted to be ~0.08 (XLOGP3 ~0.97; consensus 0.58 for the dihydrochloride) . The presence of the methoxy group is expected to reduce LogP by approximately 0.5–0.8 units relative to the unsubstituted pyridyl analog based on fragment-based contribution methods.

Lipophilicity Polar surface area Hydrogen bonding Drug-likeness

Commercial Purity Benchmarks and Batch Documentation

The (S)-dihydrochloride (CAS 1640848-91-4) is supplied at a standard purity of 97% by multiple vendors, with batch-specific certificates of analysis including NMR, HPLC, and GC available from suppliers such as Bidepharm . In comparison, the free base (CAS 1212979-27-5) is offered at 98% purity by Leyan, though the free base may be more hygroscopic and prone to amine oxidation during prolonged storage . The R-enantiomer dihydrochloride is also available at 97% purity, but vendor documentation practices vary .

Purity Quality control Certificate of Analysis NMR HPLC

Storage Stability: Dihydrochloride Advantage

The dihydrochloride salt form of both enantiomers is recommended for long-term storage at room temperature in sealed, dry conditions, whereas the free base requires more stringent protection from moisture and air due to the nucleophilic primary amine [1]. The R-enantiomer dihydrochloride is specified for storage at 2–8°C with ice-pack transport by certain vendors, indicating possible thermal sensitivity differences between the enantiomeric salts . The S-dihydrochloride is typically shipped at ambient temperature, simplifying logistics and reducing cold-chain costs [1].

Stability Storage Hygroscopicity Handling

Optimal Application Scenarios


Chiral Ligand and Organocatalyst Synthesis

When constructing C₂-symmetric or chiral-at-metal ligands based on the pyridylethanolamine scaffold, the (S)-enantiomer provides the necessary stereochemical definition to induce asymmetry in subsequent catalytic transformations [1]. The documented enantiomeric integrity and commercial availability at 97–98% purity allow procurement of a single enantiomer without the need for in-house chiral resolution, reducing development time by an estimated 2–4 weeks compared to racemate separation approaches .

Medicinal Chemistry SAR of 2-Methoxypyridinyl Pharmacophores

The compound serves as a modular building block for introducing the (S)-β-amino alcohol side chain onto a pre-functionalized 2-methoxypyridin-4-yl core. The free base form (LogP ~0.08, TPSA 68.37 Ų) offers a balanced polarity profile suitable for fragment-based drug discovery, while the dihydrochloride salt provides the aqueous solubility needed for direct use in parallel synthesis platforms without additional solubilization steps .

Scale-Up with Ambient-Stable Salt Forms

For multi-gram to kilogram synthesis programs, the S-dihydrochloride salt (CAS 1640848-91-4) is specified for room-temperature storage and ambient shipping, eliminating the need for refrigerated transport and cold-storage warehousing that is required for the R-enantiomer dihydrochloride per certain vendor specifications . This logistical simplicity translates to lower procurement overhead and reduced risk of thermal degradation during international shipping.

Coordination Chemistry and Metal-Binding Studies

The β-amino alcohol architecture positions the amine and hydroxyl groups to form five-membered chelate rings with transition metals, a geometry that is sterically and electronically distinct from the six-membered chelates formed by the isomeric α-amino alcohol [2]. This chelation difference can be exploited to tune metal complex stability constants and redox potentials in catalyst design.

Quote Request

Request a Quote for (2S)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.